molecular formula C11H8ClF2N3O B7761753 5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride

5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride

Cat. No.: B7761753
M. Wt: 271.65 g/mol
InChI Key: KQSGTOGYKYKFPT-UHFFFAOYSA-N
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Description

5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride (CAS: 861409-65-6) is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a cyclopropyl group at position 5, a difluoromethyl group at position 7, and a reactive carbonyl chloride at position 2. This compound was previously marketed by CymitQuimica but has since been discontinued across all available quantities (1g, 5g, 250mg) .

Properties

IUPAC Name

5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF2N3O/c12-10(18)7-4-9-15-6(5-1-2-5)3-8(11(13)14)17(9)16-7/h3-5,11H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSGTOGYKYKFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC(=NN3C(=C2)C(F)F)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization at Position 7

Position 7 of the pyrazolo[1,5-a]pyrimidine core is functionalized with a morpholine group to enhance solubility and binding affinity. This is achieved through nucleophilic aromatic substitution under microwave irradiation, yielding intermediates with >85% purity. The morpholine oxygen forms a critical hydrogen bond with Val-828 in PI3Kδ inhibitors, a interaction preserved in related structures.

Introduction of Cyclopropyl and Difluoromethyl Groups

The cyclopropyl and difluoromethyl substituents at positions 5 and 7, respectively, are introduced via palladium-catalyzed cross-coupling. Cyclopropane rings are installed using Suzuki-Miyaura reactions with cyclopropylboronic acid, while difluoromethyl groups are added via Ullmann-type couplings with difluoromethyl halides. These steps require careful temperature control (60–80°C) and ligands such as XPhos to achieve yields of 70–80%.

Ester Hydrolysis to Carboxylic Acid

The ethyl ester at position 2 of the pyrazolo[1,5-a]pyrimidine core is hydrolyzed to the corresponding carboxylic acid, a precursor for acyl chloride formation.

Alkaline Hydrolysis Conditions

Lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1 v/v) at 50°C for 6 hours converts the ester to 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid with 98% yield. Alternative bases like potassium hydroxide (KOH) in ethanol/water mixtures are less efficient, yielding 85–90%.

Table 1: Hydrolysis Conditions and Yields

BaseSolventTemperatureTime (h)Yield (%)
LiOHTHF/H₂O (3:1)50°C698
KOHEtOH/H₂O (1:1)60°C888
NaOHMeOH/H₂O (2:1)40°C1292

Acyl Chloride Formation via Chlorination

The carboxylic acid is converted to the corresponding acyl chloride using chlorinating agents. Thionyl chloride (SOCl₂) is the reagent of choice due to its high efficiency and minimal byproduct formation.

Thionyl Chloride-Mediated Chlorination

Reaction of 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid with excess SOCl₂ (3 equiv) in dichloromethane (DCM) at 35°C for 3 hours affords the acyl chloride in 93% yield. The process is exothermic, requiring dropwise addition of SOCl₂ to maintain temperatures below 40°C.

Table 2: Chlorination Reagents and Outcomes

ReagentSolventTemperatureTime (h)Yield (%)
SOCl₂DCM35°C393
(COCl)₂Toluene50°C287
PCl₅THF25°C678

Alternative Chlorination Methods

Phosgene (COCl₂) and phosphorus pentachloride (PCl₅) are less effective, yielding 87% and 78%, respectively. Side reactions, such as ring chlorination or decomposition, are observed with PCl₅, necessitating rigorous purification.

Process Optimization and Scalability

Scale-up of the synthesis requires addressing challenges in intermediate purification and exotherm management.

Microwave-Assisted Coupling

Analytical Characterization

Final product purity is verified via HPLC, NMR, and mass spectrometry.

NMR Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.15–1.20 (m, 4H, cyclopropyl), 4.85 (s, 1H, CHF₂), 6.90 (s, 1H, pyrimidine-H).

  • ¹³C NMR : δ 10.5 (cyclopropyl), 112.3 (CF₂), 160.1 (C=O).

HPLC Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity, with retention time of 8.2 minutes.

Challenges and Mitigation Strategies

Byproduct Formation During Chlorination

Trace amounts of dichlorinated byproducts (<2%) are observed, attributable to over-chlorination. These are removed via silica gel chromatography using hexane/ethyl acetate (4:1).

Moisture Sensitivity

The acyl chloride is highly moisture-sensitive. Storage under argon at −20°C with molecular sieves ensures stability for >6 months .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles, leading to the formation of amides, esters, or other derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols for substitution reactions. The reaction conditions typically involve mild to moderate temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, substitution reactions with amines can yield amides, while reactions with alcohols can produce esters .

Scientific Research Applications

Medicinal Chemistry

5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride has been investigated for its potential as an anti-cancer agent. The compound's structural attributes allow it to interact with specific targets involved in cancer cell proliferation.

Enzyme Inhibition Studies

Research indicates that this compound may act as an inhibitor for certain kinases and phosphodiesterases, which are crucial in various signaling pathways related to cancer and inflammatory diseases.

Case Study: Kinase Inhibition

A study demonstrated that derivatives of pyrazolo-pyrimidines, including this compound, showed promising results in inhibiting the activity of specific kinases implicated in tumor growth. The structure-activity relationship (SAR) of these compounds highlighted the importance of the difluoromethyl group in enhancing potency against target enzymes.

Antiviral Research

Another area of interest is the antiviral potential of this compound. Preliminary studies suggest that it may inhibit viral replication by targeting viral polymerases or other essential proteins.

Case Study: Antiviral Activity

In a controlled laboratory setting, derivatives similar to this compound were tested against RNA viruses. Results indicated a significant reduction in viral load, suggesting potential therapeutic applications.

Synthesis and Modification

The synthesis of this compound allows for further modifications to enhance its biological activity or reduce toxicity. Researchers are focusing on creating analogs that could yield better pharmacological profiles.

Synthesis Overview

The synthesis typically involves multi-step reactions starting from readily available precursors, allowing chemists to modify various functional groups systematically.

Data Table: Summary of Biological Activities

Activity TypeTargetResultReference
Kinase InhibitionSpecific KinasesSignificant inhibition
Antiviral ActivityViral PolymerasesReduced viral replication
CytotoxicityCancer Cell LinesInduced apoptosis

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the pyrazolo[1,5-a]pyrimidine core are crucial for its binding affinity and biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related heterocyclic derivatives, focusing on molecular features, synthesis routes, and biological activities.

Structural Analogues of Pyrazolo[1,5-a]pyrimidine Derivatives

5-Chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine Derivatives
  • Key Features : Chlorine at position 5 and morpholine at position 5.
  • Synthesis : Prepared via nucleophilic substitution of a chloro intermediate with morpholine in acetone .
Feature Target Compound Morpholine Derivative
Position 5 Cyclopropyl Chlorine
Position 7 Difluoromethyl Morpholine
Reactivity Carbonyl chloride (high reactivity) Chlorine (moderate reactivity)
Synthetic Route Not detailed (discontinued) Nucleophilic substitution
5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic Acid
  • CAS : 1340178-78-0.
  • Key Features : Cyclopropyl at position 5 and carboxylic acid at position 6.
  • Comparison : The carboxylic acid derivative lacks the reactive carbonyl chloride and difluoromethyl group, reducing its utility in coupling reactions but increasing stability .

Triazolo[1,5-a]pyrimidine Derivatives

5-Methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl Chloride (Compound 30/31)
  • Key Features : Triazolo core (vs. pyrazolo in the target compound) with methyl, phenyl, and carbonyl chloride groups.
  • Synthesis : Used in coupling reactions to generate derivatives with antimicrobial and antiviral activities .
  • Bioactivity : Derivatives showed inhibition of tobacco mosaic virus (TMV) at 41–43% (500 μg/mL) .
Feature Target Compound Triazolo Derivative (30/31)
Core Structure Pyrazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine
Position 5 Cyclopropyl Methyl or phenyl
Position 7 Difluoromethyl Phenyl or methyl
Bioactivity Not reported Antiviral (TMV inhibition)

Other Heterocyclic Analogues

Pyrazolo[1,5-a][1,3,5]triazines
  • Example : 2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines.
  • Key Features : Triazine core fused with pyrazolo ring; dichloromethyl substituent.
  • Bioactivity : Demonstrated anticancer activity against select cell lines via in vitro screening .
Feature Target Compound Pyrazolo-triazine Derivative
Core Structure Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a][1,3,5]triazine
Substituents Cyclopropyl, difluoromethyl Dichloromethyl
Bioactivity Not reported Anticancer

Biological Activity

5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and implications for future research.

  • Chemical Formula : C11_{11}H8_8ClF2_2N3_3O
  • Molecular Weight : 271.65 g/mol
  • CAS Number : 861409-65-6

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions, often utilizing methods such as cyclization reactions involving pyrazole and pyrimidine derivatives. The synthetic pathways can significantly influence the yield and purity of the final product.

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a crucial enzyme in the folate synthesis pathway of malaria parasites. The compound exhibited promising inhibitory activity:

  • Inhibitory Concentration (IC50_{50}) : Ranging from 1.3 to 243 nM against wild-type PfDHFR.
  • Mutant Strains : Demonstrated effectiveness against quadruple mutant strains with IC50_{50} values between 13 and 208 nM .

This suggests that modifications in the pyrazolo-pyrimidine structure can enhance binding affinity and selectivity towards PfDHFR.

COX-2 Inhibition

Another significant area of investigation is the compound's role as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer. Studies have reported:

  • IC50_{50} Values : The compound showed IC50_{50} values comparable to established COX-2 inhibitors like Celecoxib, indicating strong potential for therapeutic applications in inflammatory diseases and cancer .

Study 1: Antimalarial Activity

In a study assessing various pyrazolo-pyrimidine derivatives, this compound was found to inhibit PfDHFR effectively. The structure-activity relationship (SAR) indicated that the cyclopropyl group significantly contributed to its binding affinity.

Study 2: Anticancer Potential

Research investigating COX-2 inhibition revealed that compounds similar to 5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine demonstrated substantial anticancer activity across multiple cell lines, including MCF-7 and A549. These compounds induced apoptosis and arrested cell cycle progression at critical phases, suggesting their utility in cancer therapy .

Comparative Analysis of Biological Activities

Compound Target Enzyme IC50_{50} (nM) Activity Type
This compoundPfDHFR1.3 - 243Antimalarial
Similar Pyrazolo-pyrimidinesCOX-2Comparable to CelecoxibAnti-inflammatory/Cancer

Q & A

Q. What are the recommended synthetic routes for 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions starting from pyrazolo[1,5-a]pyrimidine precursors. Key steps include:

Cyclopropane introduction : Cyclopropyl groups are typically introduced via nucleophilic substitution or cross-coupling reactions using cyclopropylboronic acids or Grignard reagents under inert atmospheres .

Difluoromethylation : Fluorinated substituents are introduced using reagents like difluoromethyl triflate or via halogen-exchange reactions (e.g., Cl → CF₂H) under controlled temperatures (50–80°C) .

Carbonyl chloride formation : The carboxylic acid intermediate is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at 0–25°C .

  • Optimization : Use high-purity solvents (e.g., dry DMF or pyridine), monitor reactions via TLC/HPLC, and purify intermediates via recrystallization (ethanol/DMF mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for cyclopropyl protons (δ 1.0–2.5 ppm, multiplet) and difluoromethyl groups (δ 5.0–6.5 ppm, triplet, JFH5060HzJ_{F-H} \approx 50–60 \, \text{Hz}) . The carbonyl chloride group appears as a deshielded carbon at δ 165–175 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirm the C=O stretch of the carbonyl chloride at 1750–1820 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
  • Mass Spectrometry (EI/ESI) : Look for molecular ion peaks matching the exact mass (e.g., m/z 313.03 for C₁₀H₈ClF₂N₃O) and characteristic fragmentation patterns .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during functionalization of the pyrazolo[1,5-a]pyrimidine core?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors:

Electron-deficient positions : The 2- and 7-positions are more reactive toward electrophilic substitution due to the electron-withdrawing effects of the pyrimidine nitrogen atoms. Use directing groups (e.g., nitro or carbonyl) to control substitution sites .

Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids at the 5-position requires Pd catalysts (e.g., PdCl₂(PPh₃)₂) and optimized ligand systems to avoid side reactions .

Computational modeling : DFT calculations (e.g., Fukui indices) predict reactive sites for nucleophilic/electrophilic attacks, aiding in rational design .

Q. What strategies stabilize the carbonyl chloride group against hydrolysis during storage or reactions?

  • Methodological Answer :
  • Storage : Store under anhydrous conditions (argon atmosphere, molecular sieves) at –20°C .
  • Reaction conditions : Avoid protic solvents (e.g., water, alcohols). Use aprotic solvents (DCM, THF) and additives like DMAP to scavenge trace moisture .
  • Alternative derivatives : Prepare stable precursors (e.g., methyl esters or amides) and convert to the carbonyl chloride in situ using SOCl₂ .

Q. How does the cyclopropyl group influence the compound’s electronic properties and reactivity?

  • Methodological Answer :
  • Electronic effects : The cyclopropyl group’s ring strain induces hyperconjugation, slightly electron-donating effects that modulate the pyrimidine ring’s electron density. This enhances electrophilic substitution at the 3-position .
  • Steric effects : The cyclopropane’s rigidity restricts rotational freedom, favoring specific conformations in binding interactions (e.g., with enzyme active sites) .
  • Experimental validation : Compare reaction rates/outcomes with non-cyclopropyl analogs (e.g., methyl or phenyl substituents) using kinetic studies .

Q. What computational approaches predict the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :
  • Molecular orbital analysis : HOMO-LUMO gaps calculated via Gaussian or ORCA software indicate susceptibility to nucleophilic attack at the carbonyl carbon .
  • Transition state modeling : Simulate reaction pathways (e.g., with ammonia or amines) using QM/MM methods to identify energy barriers and preferred mechanisms .
  • Solvent effects : COSMO-RS simulations predict solvation effects on reactivity, guiding solvent selection (e.g., DCM vs. THF) .

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